Nepedinol

Beschreibung

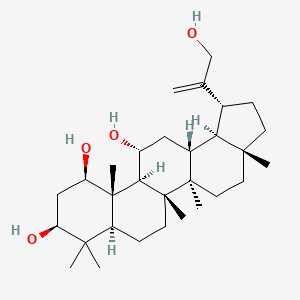

Nepedinol is a triterpenoid alcohol with the molecular formula C₃₀H₅₀O₄ and a molecular weight of 474.723 g/mol . It is primarily isolated from Nepeta hindostana (commonly known as Cal Mint), a plant traditionally used in Indian medicine to treat cardiovascular disorders, asthma, and anxiety . Structurally, nepedinol belongs to the lupane group of triterpenoids, characterized by a pentacyclic scaffold with hydroxyl and methyl substituents . Phytochemical studies of Nepeta distans and Nepeta ruderalis also report nepedinol as a constituent, often co-occurring with β-sitosterol, ursolic acid, and oleanolic acid .

For instance, Nepeta hindostana extracts containing nepedinol demonstrate efficacy in alleviating cardiac arrhythmias and reducing oxidative stress .

Eigenschaften

CAS-Nummer |

104139-53-9 |

|---|---|

Molekularformel |

C30H50O4 |

Molekulargewicht |

474.7 g/mol |

IUPAC-Name |

(1R,3aR,5aR,5bR,7aS,9S,11R,11aS,11bS,12R,13aR,13bS)-1-(3-hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,11,12-triol |

InChI |

InChI=1S/C30H50O4/c1-17(16-31)18-8-10-27(4)12-13-28(5)19(24(18)27)14-20(32)25-29(28,6)11-9-21-26(2,3)22(33)15-23(34)30(21,25)7/h18-25,31-34H,1,8-16H2,2-7H3/t18-,19+,20+,21-,22-,23+,24+,25-,27+,28+,29+,30+/m0/s1 |

InChI-Schlüssel |

RGQISYCPICNWAQ-AMZTXIEOSA-N |

SMILES |

CC1(C2CCC3(C(C2(C(CC1O)O)C)C(CC4C3(CCC5(C4C(CC5)C(=C)CO)C)C)O)C)C |

Isomerische SMILES |

C[C@]12CC[C@H]([C@@H]1[C@H]3C[C@H]([C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@@H](C[C@@H](C5(C)C)O)O)C)C)O)C(=C)CO |

Kanonische SMILES |

CC1(C2CCC3(C(C2(C(CC1O)O)C)C(CC4C3(CCC5(C4C(CC5)C(=C)CO)C)C)O)C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Nepedinol |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Nepedinol shares structural and functional similarities with other triterpenoids and terpenoids isolated from Nepeta species. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Nepedinol and Analogous Compounds

Key Comparisons

Structural Similarities: Nepedinol and Lupinol A share identical molecular formulas (C₃₀H₅₀O₄), suggesting structural homology within the lupane triterpenoid family . Both compounds have hydroxyl groups critical for antioxidant activity. Ursolic acid and oleanolic acid are structural isomers (C₃₀H₄₈O₃) but differ in the position of methyl groups on the pentacyclic backbone, leading to distinct bioactivity profiles .

Functional Differences: Cardioprotection: Nepedinol is uniquely associated with cardiovascular benefits, such as reducing arrhythmias and improving heart contractility, likely due to its triterpenoid structure enhancing membrane stability in cardiac cells . In contrast, ursolic acid shows stronger hepatoprotective effects . Antimicrobial Activity: Thymoquinone (a monoterpene) exhibits broad-spectrum antimicrobial activity (MIC = 2 μg/mL against Staphylococcus aureus), outperforming nepedinol-containing extracts in some assays .

Pharmacokinetic Data: Limited studies exist on nepedinol’s absorption and metabolism. However, ursolic acid and oleanolic acid are well-studied, with oral bioavailabilities of ~10–25% due to lipophilicity, suggesting nepedinol may face similar challenges .

Research Findings and Gaps

Nepedinol’s Antioxidant Capacity: In Nepeta hindostana extracts, nepedinol contributes to radical scavenging activity, reducing lipid peroxidation by 40–60% in rodent models of cardiac ischemia .

Synergistic Effects: Nepedinol often coexists with β-sitosterol and eugenol in Nepeta species. Synergistic interactions enhance antimicrobial and anti-inflammatory effects; for example, β-sitosterol amplifies nepedinol’s inhibition of NF-κB signaling .

Contradictions and Limitations: While thymoquinone and ursolic acid have robust clinical data, nepedinol’s therapeutic claims rely heavily on traditional use and preliminary in vitro studies . A 2022 study noted that Nepeta distans methanol extracts (containing nepedinol) showed MIC values of 2 μg/mL against E. coli, but the contribution of nepedinol alone remains unverified .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.